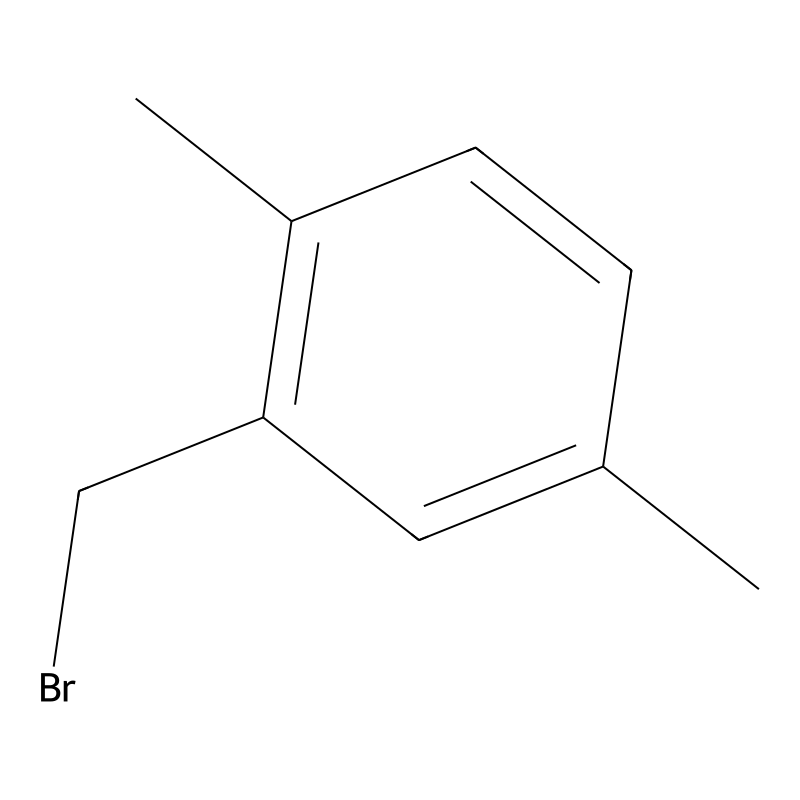2,5-Dimethylbenzyl bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Availability and Characterization
Structural Features
The molecule possesses a benzyl group (a benzene ring with a single methylene bridge -CH₂- attached) substituted with two methyl groups at positions 2 and 5 and a bromine atom at position 2. This structure suggests potential for its use as a precursor in organic synthesis due to the reactive nature of the benzylic bromide group.
Potential Research Applications (Speculative)
Given the lack of specific research documented for 2,5-Dimethylbenzyl bromide, here are some speculative applications based on its structure:
- Organic Synthesis: The benzylic bromide functionality can participate in various substitution reactions, potentially allowing the introduction of different functional groups at the benzylic position. This could be useful for the synthesis of more complex molecules.
- Medicinal Chemistry: The presence of the aromatic ring and the reactive benzylic bromide group might be of interest for the development of new drug candidates. However, further research is needed to explore this possibility.
2,5-Dimethylbenzyl bromide, also known as 1-(bromomethyl)-3,5-dimethylbenzene, is an organic compound with the molecular formula C₉H₁₁Br. It is characterized by a bromine atom attached to a benzyl group that has two methyl substituents at the 3 and 5 positions. The compound appears as a white to light yellow crystalline solid with a melting point ranging from 36°C to 40°C . Its structure can be represented using the SMILES notation: CC1=CC(CBr)=CC(C)=C1, and it has a CAS number of 27129-86-8 .
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as sodium azide, leading to the formation of azido derivatives .
- Friedel-Crafts Reactions: The compound can undergo Friedel-Crafts alkylation, where it reacts with aromatic compounds in the presence of a Lewis acid catalyst .
- Hydrolysis: In the presence of water and suitable conditions, it can hydrolyze to form corresponding alcohols.
Several methods exist for synthesizing 2,5-dimethylbenzyl bromide:
- Bromination of 3,5-Dimethylbenzyl Alcohol: This method involves treating the alcohol with phosphorous tribromide or another brominating agent under controlled conditions.
- Alkylation Reactions: Starting from simpler aromatic compounds, alkylation with bromoalkanes can yield the desired product.
- Electrophilic Aromatic Substitution: This method utilizes bromine in the presence of a catalyst to introduce the bromomethyl group onto the aromatic ring .
2,5-Dimethylbenzyl bromide finds application in various fields:
- Synthetic Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: The compound is utilized in polymer chemistry for creating specialty polymers through step-growth polymerization reactions .
- Research: It is used as a reagent in organic synthesis for producing complex molecules.
Interaction studies involving 2,5-dimethylbenzyl bromide primarily focus on its reactivity with nucleophiles and electrophiles. For example, its interaction with sodium azide leads to the formation of azido derivatives which can be further transformed into amines or other functional groups. Additionally, studies on its interactions with various solvents and catalysts are crucial for optimizing reaction conditions in synthetic applications.
Several compounds exhibit structural similarities to 2,5-dimethylbenzyl bromide. Below is a comparison highlighting their uniqueness:
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








